molecular formula C22H26N2O6S B7716609 Ethyl 1-(3-benzamido-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate

Ethyl 1-(3-benzamido-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate

Cat. No.: B7716609
M. Wt: 446.5 g/mol
InChI Key: TYDBYIQOAXOXEZ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-benzamido-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-benzamido-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzamido Group: This step often involves amide bond formation using benzoyl chloride and an amine.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-benzamido-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the amide or ester groups.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or ester groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile platform for further functionalization.

    Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological targets, such as enzymes or receptors.

    Industrial Applications:

Mechanism of Action

The mechanism by which Ethyl 1-(3-benzamido-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and benzamido groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(3-benzamido-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate: shares structural similarities with other sulfonylpiperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The methoxy group, for example, can influence the compound’s solubility and reactivity, while the benzamido group can enhance its binding interactions with biological targets.

Properties

IUPAC Name

ethyl 1-(3-benzamido-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S/c1-3-30-22(26)17-11-13-24(14-12-17)31(27,28)18-9-10-20(29-2)19(15-18)23-21(25)16-7-5-4-6-8-16/h4-10,15,17H,3,11-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDBYIQOAXOXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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